n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide
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Overview
Description
n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group, a methoxy-substituted indazole ring, and a benzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group onto the indazole ring using methoxylating agents under controlled conditions.
Amination: The aminophenyl group can be introduced through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the aminophenyl group with the methoxy-indazole derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzamide: can be compared with other benzamide derivatives and indazole-containing compounds.
Unique Features: The presence of both an aminophenyl group and a methoxy-indazole moiety makes this compound unique compared to others in its class.
List of Similar Compounds
n-(2-Aminophenyl)-4-((1h-indazol-1-yl)methyl)benzamide: Lacks the methoxy group.
n-(2-Aminophenyl)-4-((7-methoxy-1h-indazol-1-yl)methyl)benzoate: Contains a benzoate instead of a benzamide.
Properties
CAS No. |
920315-45-3 |
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Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(7-methoxyindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-20-8-4-5-17-13-24-26(21(17)20)14-15-9-11-16(12-10-15)22(27)25-19-7-3-2-6-18(19)23/h2-13H,14,23H2,1H3,(H,25,27) |
InChI Key |
JUGRSNCXZJACMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(N=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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